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Compound of Interest

Compound Name: Methyl 4-pentenoate

Cat. No.: B153847

An In-depth Technical Guide to Methyl 4-
pentenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-pentenoate, also known by its IUPAC name methyl pent-4-enoate, is an organic
compound with the chemical formula CeH100:2. It is the methyl ester of 4-pentenoic acid. This
unsaturated ester is a valuable building block in organic synthesis, finding applications in the
production of polymers, agrochemicals, and pharmaceuticals. Its terminal double bond and
ester functionality allow for a variety of chemical transformations, making it a versatile synthon
for the introduction of five-carbon fragments. This guide provides a comprehensive overview of
its chemical structure, properties, synthesis, and spectroscopic data.

Chemical Structure and IUPAC Name

The IUPAC name for this compound is methyl pent-4-enoate. The structure consists of a five-
carbon chain with a double bond between the fourth and fifth carbon atoms (a terminal alkene).
A methyl ester group is attached to the first carbon atom.

Chemical Structure:
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Physicochemical Properties

A summary of the key physicochemical properties of methyl 4-pentenoate is presented in the

table below.
Property Value Reference
Molecular Formula Cé6H1002 [1]
Molecular Weight 114.14 g/mol [1]
CAS Number 818-57-5 [1]
Appearance Colorless liquid [1]
Odor Fruity, green [1]
Boiling Point 125-127 °C at 760 mmHg [1]
Density 0.921 - 0.923 g/cm3® at 25 °C [2]
Refractive Index 1.410-1.420 at 20 °C [2]
Flash Point 29 °C (84.2 °F) - closed cup
Insoluble in water; soluble in
Solubility ethanol and propylene glycol.

[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of methyl 4-
pentenoate. The following tables summarize the key spectroscopic data.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Assignment Reference
3080 =C-H stretch (alkene) [3]
2950-2850 C-H stretch (alkane) [3]
1745 C=0 stretch (ester) [3]
1640 C=C stretch (alkene) [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~5.8 m 1H -CH=CH:z
~5.0 m 2H -CH=CH:
3.67 S 3H -OCHs
~2.4 t 2H -CH2-C=0
~2.3 q 2H =CH-CH.-

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

13C NMR (Carbon NMR)
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Chemical Shift (8) ppm Assignment
~173 C=0 (ester)
~137 -CH=CH:
~115 -CH=CH:

~51 -OCHs

~33 -CH2-C=0
~29 =CH-CHz2-

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

Mass Spectrometry (MS)
mlz

Interpretation

114 Molecular ion [M]*

83 [M - OCHs]*

74 McLafferty rearrangement product
55 [CaH7]*

Experimental Protocols

The synthesis of methyl 4-pentenoate can be achieved through several routes. Two common

methods are detailed below.

Method 1: Fischer Esterification of 4-Pentenoic Acid

This is a classical and straightforward method for the synthesis of methyl 4-pentenoate.

Reaction:

4-Pentenoic acid + Methanol = Methyl 4-pentenoate + Water

Materials:
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4-Pentenoic acid

Methanol (anhydrous)

Sulfuric acid (concentrated, catalytic amount)

Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate

Distillation apparatus

Separatory funnel

Standard laboratory glassware

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-
pentenoic acid and an excess of anhydrous methanol (typically 3-5 equivalents).

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be
monitored by TLC or GC).

After the reaction is complete, cool the mixture to room temperature.

Remove the excess methanol under reduced pressure using a rotary evaporator.

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and
transfer it to a separatory funnel.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to
neutralize the acid catalyst), and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.
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» Purify the crude methyl 4-pentenoate by fractional distillation under reduced pressure to
yield the pure product.

Method 2: Synthesis from y-Valerolactone (GVL)

A more modern and sustainable approach involves the ring-opening and dehydration of y-
valerolactone, a bio-based platform chemical.

Reaction:

y-Valerolactone + Methanol — Methyl 4-pentenoate + Water
Materials:

 y-Valerolactone (GVL)

e Methanol

e Solid acid catalyst (e.g., Amberlyst-15, zeolites)

» Fixed-bed reactor or batch reactor

e Condenser

e Collection flask

Procedure (lllustrative for a batch process):

o Charge a batch reactor with y-valerolactone, methanol, and the solid acid catalyst.

o Seal the reactor and heat to the desired reaction temperature (typically 150-250 °C) under
stirring.

e The reaction is typically carried out under pressure to keep the reactants in the liquid phase.

e Maintain the reaction for a specified time, during which the ring-opening of GVL and
subsequent dehydration to methyl pentenoate isomers occur. Selectivity towards the 4-
isomer can be influenced by the catalyst and reaction conditions.
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 After the reaction, cool the reactor and recover the liquid product mixture by filtration to
remove the solid catalyst.

e The product mixture, which may contain unreacted GVL, methanol, and other pentenoate
isomers, is then purified by distillation to isolate methyl 4-pentenoate.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical name to its structural
representation and key identifiers.

Identification

IUPAC Name  methyl pent-4-enoate Synonyms  Methyl allylacetate 4-Pentenoic acid methyl ester
efine:
Structural Information Registry
ChemicaIFnrmuIa TEPIESeNtS o, chemical Structure | H2C=CH-CHz-CH2-C(=0)0-CHs}{-S Y CAS Number  818-57-5

Click to download full resolution via product page

Caption: Logical flow from [UPAC name to structure and identifiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. ['"Methyl 4-pentenoate” chemical structure and IUPAC
name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153847#methyl-4-pentenoate-chemical-structure-
and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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